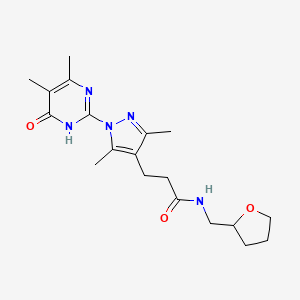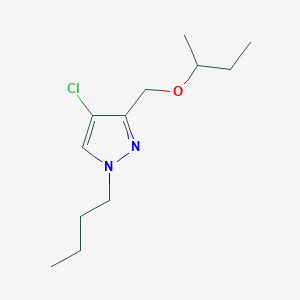
2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole" is a synthetic molecule that appears to be designed for biological activity, potentially as a ligand for certain receptors or as a pharmaceutical agent. The presence of a 4-fluorophenyl group and a piperazine ring suggests that the compound could interact with central nervous system receptors, as similar structures are found in ligands for serotonin receptors, which are implicated in various neurological processes and disorders.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and the use of specific reagents to introduce functional groups such as fluorine or thiadiazole. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, NMR, IR, and CHN elemental analysis, and in some cases, confirmed by single crystal XRD data . These techniques would likely be employed to confirm the structure of "2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole" as well.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the fluorophenyl and thiadiazole groups. Fluorinated compounds, such as those in the research, have been shown to have significant reactivity with various functional groups and have been evaluated for their potential as anthelmintic drugs . The thiadiazole moiety is a common feature in molecules with antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The presence of fluorine can significantly reduce the pKa of the compounds, influencing their basicity and, consequently, their oral absorption and bioavailability . The crystalline structure, as determined by XRD, can reveal intermolecular interactions and packing, which can affect the compound's stability and solubility . The antibacterial and anthelmintic activities of similar compounds have been evaluated, suggesting potential biomedical applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial and antibacterial properties. For instance, a study by Wu Qi (2014) on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, designed by connecting 1,3,4-thiadiazol with N-substituted piperazine, showed enhanced antibacterial activities against various microorganisms at certain concentrations. Similarly, Tamer and Qassir (2019) synthesized acetylenic derivatives of a substituted 1, 3, 4-Thiadiazole, aiming to explore their antibacterial and antifungal potentials, highlighting the scope of these compounds in drug development for microbial infections (Wu Qi, 2014; Anwar A. Tamer & Ahlam J Qassir, 2019).
Antitumor and Anticancer Potential
1,3,4-Thiadiazole derivatives have also shown promising results in antitumor and anticancer research. The synthesis and evaluation of these compounds have led to the discovery of potential anticancer agents. For example, Naito et al. (2005) synthesized novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds, demonstrating significant cytotoxic activity against several tumor cell lines. These findings suggest that 1,3,4-thiadiazole derivatives have the potential to be developed into anticancer drugs (H. Naito et al., 2005).
Antifungal Activities
Compounds featuring the 1,3,4-thiadiazole moiety have been investigated for their antifungal properties as well. Sahu et al. (2020) evaluated the antifungal and antibacterial potential of new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one, revealing that some synthesized compounds showed promising activity against both Gram-positive and Gram-negative organisms. This research contributes to the ongoing search for new antifungal and antibacterial agents (A. Sahu, Arun L. Patel, & H. Sahoo, 2020).
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S2/c1-2-11-21-15-18-17-14(22-15)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h1,3-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXHMMMIICBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)


![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)


